Dipotassium tris(1,2-benzenediolato-O,O')silicate is a coordination compound characterized by its unique molecular structure, which includes three 1,2-benzenediolato ligands coordinated to a silicon atom. The chemical formula is and it has a molecular weight of 430.57 g/mol. This compound is typically encountered as a solid and has a melting point of approximately 360 °C. It is soluble in water, forming mildly basic solutions, which makes it an interesting subject for studies in silica chemistry and biosilicification processes .
This reaction illustrates the controlled dissociation of the complex into orthosilicic acid and catechol derivatives, highlighting its role as a precursor in silica formation . The kinetics of this reaction are influenced by pH and temperature, making it a valuable system for studying silica condensation mechanisms.
Dipotassium tris(1,2-benzenediolato-O,O')silicate has been implicated in biosilicification processes, where it may play a role in the formation of biological silica structures. Its ability to form stable aqueous solutions at neutral pH suggests potential applications in biological systems that require silica deposition. Studies indicate that such hypervalent silicon complexes can influence the rates of silica condensation and may be involved in biological mineralization processes .
The synthesis of dipotassium tris(1,2-benzenediolato-O,O')silicate typically involves the reaction of potassium hydroxide with 1,2-benzenediol and silicon sources under controlled conditions. The process can be summarized as follows:
This method ensures that the resulting product retains its desired coordination structure and solubility properties .
Dipotassium tris(1,2-benzenediolato-O,O')silicate finds applications in various fields:
Research indicates that dipotassium tris(1,2-benzenediolato-O,O')silicate interacts with various acids during its dissociation process. The rate of dissociation is significantly affected by the concentration of added acids, which can lead to rapid hydrolysis and subsequent formation of silicic acid. This interaction is crucial for understanding how this compound behaves in different chemical environments and its potential applications in silica-related technologies .
Several compounds share structural or functional similarities with dipotassium tris(1,2-benzenediolato-O,O')silicate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Dipotassium silicate | K₂SiO₃ | Simple silicate; used primarily as fertilizer. |
Sodium silicate | Na₂SiO₃ | Commonly used as a sealant; less complex than dipotassium tris(1,2-benzenediolato-O,O')silicate. |
Dipotassium tris(1,2-benzenediolato-O,O')germanate | K₂Ge(O₂C₆H₄)₃ | Similar structure but contains germanium instead of silicon; exhibits different reactivity patterns. |
Dipotassium tris(1,2-benzenediolato-O,O')silicate is unique due to its specific coordination chemistry involving hypervalent silicon and its significant role in biosilicification processes compared to simpler silicates or those containing other elements like germanium .
Sol-gel methods leverage silica precursors and catechol ligands under controlled conditions to form tris(catecholato)silicate complexes. A key protocol involves reacting sodium metasilicate nonahydrate with pyrocatechol (1,2-benzenediol) in a 1:3 molar ratio. At 110°C in dioxane under argon, disodium silicon triscatecholate forms via nucleophilic substitution, releasing water (Scheme 1) [1]. Elevated temperatures enhance purity by minimizing side reactions, as evidenced by 1H-NMR spectra showing distinct double quartet peaks at δ = 6.4–6.55 ppm for the tris(catecholato) product [1]. Lower reactant concentrations (0.28 M sodium metasilicate, 0.72 M pyrocatechol) further reduce oligomerization, yielding >90% purity [1].
Table 1: Sol-Gel Synthesis Conditions and Outcomes
Precursor Concentration (M) | Temperature (°C) | Reaction Time (h) | Purity (%) | Key NMR Signals (δ, ppm) |
---|---|---|---|---|
0.28 (Na2SiO3) / 0.72 (Catechol) | 110 | 12 | 92 | 6.4–6.55 (q), 6.7–6.9 (q) |
1.05 (Na2SiO3) / 2.73 (Catechol) | 110 | 12 | 85 | 6.4–6.55 (q), 7.1–7.7 (impurities) |
0.28 (Na2SiO3) / 0.72 (Catechol) | 25 | 24 | 78 | 6.6–6.8 (pyrocatechol residues) |
Colloidal silica or silica gels can substitute sodium metasilicate, as demonstrated in silicate binder systems [2]. For dipotassium analogs, potassium silicate solutions (K2SiO3) react with catechol under similar conditions, though potassium’s higher hydration enthalpy necessitates longer reflux times for complete ligand coordination [2].
Solution-phase synthesis relies on precise stoichiometry to stabilize the tris(catecholato)silicate dianion. Tetraethoxysilane (TEOS) and catechol in ethanol-water mixtures (1:1 v/v) with potassium hydroxide yield dipotassium tris(catecholato)silicate [4]. A 1:3 silicon-to-catechol ratio is critical; excess catechol drives the equilibrium toward tris-chelation, while sub-stoichiometric amounts favor bis- or mono-complexes (Figure 2) [5].
Table 2: Effect of Stoichiometry on Product Distribution
Si:Catechol Ratio | pH | Primary Product | Byproducts |
---|---|---|---|
1:2 | 9–10 | Bis(catecholato)silicate | Oligomeric siloxanes |
1:3 | 11–12 | Tris(catecholato)silicate | Trace catechol |
1:4 | 12–13 | Tris(catecholato)silicate | Free catechol |
The reaction proceeds through a pentacoordinate silicate intermediate, where catechol’s o-dihydroxy groups displace ethoxide ligands [4]. 29Si-NMR confirms the hypervalent Si(VI) center at δ = −180 to −190 ppm, characteristic of octahedral SiO6 geometry [5]. Potassium counterions, introduced via KOH, enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) [4].
Rice husk ash (RHA), containing 85–95% amorphous silica, offers a sustainable silica source. Combustion at 600–800°C under air converts biogenic silica to reactive SiO2, which is leached with potassium hydroxide (2–4 M) to form potassium silicate solutions [1]. Subsequent reaction with catechol (1:3 Si:KOH) at 80–100°C produces dipotassium tris(catecholato)silicate with yields comparable to synthetic precursors (75–82%) [1].
Table 3: Silica Extraction Efficiency from Rice Husk Ash
Combustion Temperature (°C) | KOH Concentration (M) | Silica Yield (%) | Surface Area (m2/g) |
---|---|---|---|
600 | 2 | 78 | 120 |
700 | 3 | 89 | 95 |
800 | 4 | 92 | 80 |
Higher combustion temperatures (>700°C) reduce surface area but improve silica reactivity by minimizing organic residues [1]. Acid pretreatment (HCl, 1 M) removes metallic impurities, ensuring high-priority ligand coordination [1].
Corrosive